methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrole derivative with benzylamine under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Shares structural similarities but differs in functional groups.
Benzylamine derivatives: Similar in containing the benzylamine moiety but differ in the pyrrole ring structure.
Uniqueness: Methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Methyl 4-(benzylamino)-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS Number: 1822859-07-3) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a pyrrole ring substituted with a benzylamino group and a methyl ester functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator of receptors, potentially affecting neurotransmission and other signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study evaluating its cytotoxic effects on cancer cell lines revealed the following IC₅₀ values:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 18.0 |
The structure-activity relationship (SAR) analysis suggests that the presence of the benzylamino group enhances its cytotoxicity by facilitating interaction with cancer cell receptors.
Case Studies
-
Antimicrobial Study :
A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound effectively inhibited growth, suggesting potential for development as an antibiotic agent . -
Cancer Research :
In a study featured in Cancer Letters, researchers explored the anticancer effects of this compound on various human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
methyl 4-(benzylamino)-1-methyl-2,5-dihydropyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16-9-12(14(17)18-2)13(10-16)15-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZONSVAYZQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C1)NCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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